molecular formula C10H12ClNO2 B6614012 2-chloro-N-(4-methoxyphenyl)-N-methylacetamide CAS No. 63031-64-1

2-chloro-N-(4-methoxyphenyl)-N-methylacetamide

Cat. No.: B6614012
CAS No.: 63031-64-1
M. Wt: 213.66 g/mol
InChI Key: QJCJMBSFRSSXCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(4-methoxyphenyl)-N-methylacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a methoxyphenyl group, and a methylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methoxyphenyl)-N-methylacetamide typically involves the acylation of aniline derivatives. One common method involves the reaction of 4-methoxyaniline with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-methoxyphenyl)-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-(4-methoxyphenyl)-N-methylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methoxyphenyl)-N-methylacetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The chloro and methoxy groups play a crucial role in enhancing the binding affinity and specificity of the compound. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-ethoxyphenyl)-N-methylacetamide
  • 2-chloro-N-(4-phenoxyphenyl)-N-methylacetamide
  • 2-chloro-N-(3-methoxyphenyl)-N-methylacetamide

Uniqueness

2-chloro-N-(4-methoxyphenyl)-N-methylacetamide is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds and can influence its reactivity and interaction with biological targets .

Properties

IUPAC Name

2-chloro-N-(4-methoxyphenyl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-12(10(13)7-11)8-3-5-9(14-2)6-4-8/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCJMBSFRSSXCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)OC)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405789
Record name 2-Chloro-N-(4-methoxyphenyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63031-64-1
Record name 2-Chloro-N-(4-methoxyphenyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.